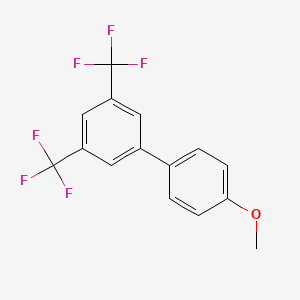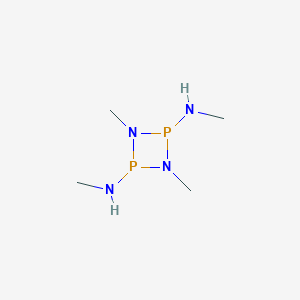
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine is a unique organophosphorus compound It features a diazadiphosphetidine ring, which is a four-membered ring containing two nitrogen atoms and two phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine typically involves the reaction of tetramethylphosphorodiamidic chloride with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran or dichloromethane to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted diazadiphosphetidines.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of N2,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species. The pathways involved often include coordination to metal centers, which can enhance catalytic activity or alter the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N,N’,N’-Tetramethyl-1,3-diaminopropane
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
Uniqueness
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine is unique due to its four-membered diazadiphosphetidine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
498576-84-4 |
|---|---|
Molekularformel |
C4H14N4P2 |
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
2-N,4-N,1,3-tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine |
InChI |
InChI=1S/C4H14N4P2/c1-5-9-7(3)10(6-2)8(9)4/h5-6H,1-4H3 |
InChI-Schlüssel |
WDPPWUGVMFHJPV-UHFFFAOYSA-N |
Kanonische SMILES |
CNP1N(P(N1C)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
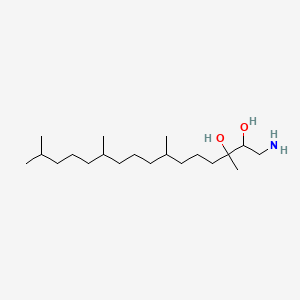
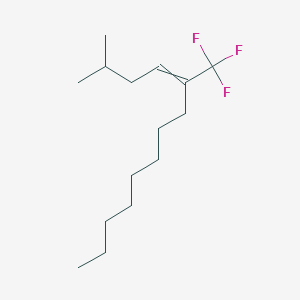
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
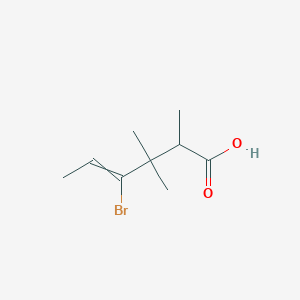
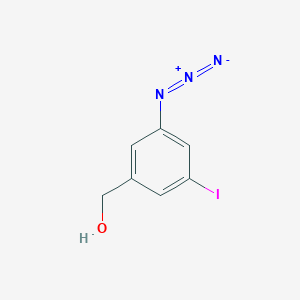
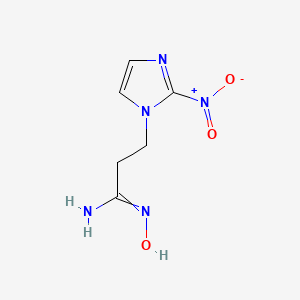
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
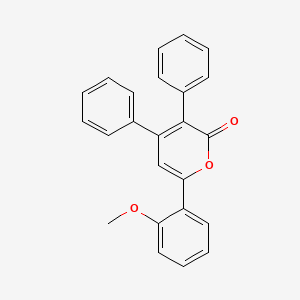
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
